2-(1-Fluorocyclobutyl)ethanesulfonyl chloride
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Overview
Description
2-(1-Fluorocyclobutyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClFO2S and a molecular weight of 200.66 g/mol It is characterized by the presence of a fluorocyclobutyl group attached to an ethanesulfonyl chloride moiety
Preparation Methods
The synthesis of 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride typically involves the reaction of 1-fluorocyclobutane with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-(1-Fluorocyclobutyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it hydrolyzes to form ethanesulfonic acid and 1-fluorocyclobutane.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Fluorocyclobutyl)ethanesulfonyl chloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2-(1-Fluorocyclobutyl)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the alkyl chain.
2,2,2-Trifluoroethanesulfonyl chloride: Contains a trifluoromethyl group, making it more electron-withdrawing and reactive.
The uniqueness of this compound lies in its fluorocyclobutyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.
Properties
IUPAC Name |
2-(1-fluorocyclobutyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)5-4-6(8)2-1-3-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJODUGDSCDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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